2',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
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Overview
Description
2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propiophenone moiety
Preparation Methods
The synthesis of 2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methoxyphenylacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone can be compared with other similar compounds, such as:
2’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone: This compound has a methoxy group in a different position on the phenyl ring, which can affect its chemical reactivity and biological activity.
2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone: Similar to the previous compound, the position of the methoxy group influences its properties.
2’,6’-Dichloro-3-(2-methoxyphenyl)propiophenone: The presence of chlorine atoms in different positions can lead to variations in the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRZJGLVDDDSLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644197 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-51-9 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-3-(2-methoxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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